molecular formula C10H15F3O2 B8575800 1,1,2-Trifluoro-4-[(methoxymethoxy)methyl]hepta-1,6-diene CAS No. 831217-84-6

1,1,2-Trifluoro-4-[(methoxymethoxy)methyl]hepta-1,6-diene

Cat. No. B8575800
Key on ui cas rn: 831217-84-6
M. Wt: 224.22 g/mol
InChI Key: FZBJGHDPJYVPFE-UHFFFAOYSA-N
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Patent
US07550545B2

Procedure details

40 g of CF2═CFCH2CH(CH2OCH2OCH3)CH2CH═CH2 obtained in Example 3 and 100 mL of methanol were put into a 300 mL glass reactor, and a catalytic amount of concentrated hydrochloric acid was added thereto, followed by heating at 60° C. for 19 hours. The reaction solution was cooled to room temperature, and 30 mL of water was added to carry out liquid separation. The organic layer was further washed with 50 mL of water and subjected to precision distillation to obtain 35.3 g of CF2═CFCH2CH(CH2OH)CH2CH═CH2 (59-60° C./0.5 kPa).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[C:4]([CH2:6][CH:7]([CH2:13][CH:14]=[CH2:15])[CH2:8][O:9]COC)[F:5])([F:3])[F:2].CO.Cl>O>[C:1](=[C:4]([CH2:6][CH:7]([CH2:13][CH:14]=[CH2:15])[CH2:8][OH:9])[F:5])([F:3])[F:2]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(F)(F)=C(F)CC(COCOC)CC=C
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
liquid separation
WASH
Type
WASH
Details
The organic layer was further washed with 50 mL of water
DISTILLATION
Type
DISTILLATION
Details
subjected to precision distillation

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)=C(F)CC(CO)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g
YIELD: CALCULATEDPERCENTYIELD 109.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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